molecular formula C7H9BN2O4 B1389967 2-Amino-6-methyl-5-nitrophenylboronic acid CAS No. 1315339-44-6

2-Amino-6-methyl-5-nitrophenylboronic acid

Cat. No.: B1389967
CAS No.: 1315339-44-6
M. Wt: 195.97 g/mol
InChI Key: CPWHORJSGSHNOX-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-5-nitrophenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with amino, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of 2-Amino-6-methyl-5-nitrophenylboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and environmentally friendly industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methyl-5-nitrophenylboronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amino-substituted phenylboronic acids.

    Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Scientific Research Applications

2-Amino-6-methyl-5-nitrophenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-methyl-5-nitrophenylboronic acid in chemical reactions involves the formation of transient intermediates that facilitate the transfer of functional groups. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-methyl-5-nitrophenylboronic acid is unique due to the presence of both amino and nitro groups on the aromatic ring, which allows for diverse reactivity and functionalization. This makes it a versatile building block in organic synthesis compared to other similar compounds that may lack one or more of these functional groups.

Properties

IUPAC Name

(6-amino-2-methyl-3-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BN2O4/c1-4-6(10(13)14)3-2-5(9)7(4)8(11)12/h2-3,11-12H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWHORJSGSHNOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1C)[N+](=O)[O-])N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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